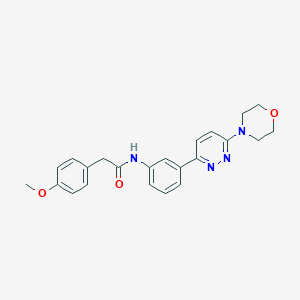

2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Description

2-(4-Methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenyl group and a morpholinopyridazinyl-substituted phenyl ring.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-29-20-7-5-17(6-8-20)15-23(28)24-19-4-2-3-18(16-19)21-9-10-22(26-25-21)27-11-13-30-14-12-27/h2-10,16H,11-15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRBTOSYGXQWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the acetamide backbone: This can be achieved by reacting 4-methoxyphenylacetic acid with an appropriate amine under dehydrating conditions.

Introduction of the pyridazinyl group: This step may involve the coupling of a pyridazine derivative with the intermediate formed in the first step, often using a coupling reagent such as EDCI or DCC.

Morpholine substitution: The final step could involve the substitution of a halogenated pyridazine intermediate with morpholine under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol or carboxylic acid derivative.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide, based on evidence provided:

Structural and Functional Insights

Backbone Flexibility: The target compound’s acetamide backbone is shared with anti-infective agents (e.g., ) and anticancer derivatives ().

This contrasts with 2-chlorophenyl in , which may enhance halogen bonding in target interactions . The morpholine moiety in the target compound and analogs improves solubility via nitrogen lone-pair interactions, critical for bioavailability .

Synthetic Feasibility :

- Yields for analogs range from 64% () to 95% purity (), suggesting that the target compound’s synthesis may require optimized coupling conditions (e.g., carbodiimide-mediated amidation) similar to ’s methods .

The morpholinopyridazinyl group in the target compound is structurally distinct from ’s bronchodilator-related compounds, implying divergent therapeutic applications .

Biological Activity

2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its anticancer properties.

Synthesis and Structural Characterization

The synthesis of 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves the reaction of 4-methoxyphenyl acetamide with a morpholinopyridazine derivative. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the compound. The compound's molecular formula is , with a molecular weight of 342.41 g/mol.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that indicate this compound exhibits moderate cytotoxic effects, particularly in leukemia and colon cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| K-562 (Leukemia) | 10 | Moderate |

| HCT-15 (Colon) | 15 | Low |

| SK-MEL-5 (Melanoma) | 20 | Low |

| MCF-7 (Breast) | >50 | Very Low |

The compound demonstrated a selective action, with leukemia cells showing the highest sensitivity to treatment at a concentration of 10 µM. This suggests that further exploration into its mechanism of action could be beneficial for developing targeted therapies for leukemia.

The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells, possibly through the modulation of apoptotic pathways and inhibition of cell proliferation. The presence of the morpholinopyridazine moiety may enhance its ability to interact with specific molecular targets within cancer cells.

Other Biological Activities

In addition to its anticancer properties, compounds similar to 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide have been reported to exhibit a range of other biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Related compounds have demonstrated potential in reducing inflammation markers in vitro.

- Analgesic Properties : Certain analogs have been studied for pain relief capabilities.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds in clinical settings. For instance, a study on a morpholinopyridazine derivative indicated significant tumor regression in animal models when administered alongside conventional chemotherapy agents. This suggests that combining such compounds with existing treatments may enhance overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.